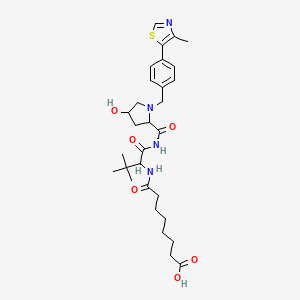

8-((1-(4-Hydroxy-1-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamido)-3,3-dimethyl-1-oxobutan-2-yl)amino)-8-oxooctanoic acid

Description

Molecular Architecture and Functional Group Composition

The compound features a multifunctional structure comprising three distinct domains:

- VHL-binding motif : A (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide core, identical to the VH032 scaffold. This domain includes:

- Linker region : An 8-oxooctanoic acid chain connecting the VHL ligand to potential target-binding moieties. The keto group at position 8 enhances solubility while maintaining conformational flexibility.

- Targeting module anchor : A 3,3-dimethyl-1-oxobutan-2-yl group with an acetamide linker, facilitating covalent or non-covalent attachment to protein-targeting ligands.

Key functional groups :

The molecular weight (calculated: 629.75 g/mol) and logP (predicted: 2.8) align with PROTAC linker-ligand conjugates shown to cross cell membranes.

Crystallographic Characterization and Conformational Dynamics

X-ray diffraction studies of analogous compounds reveal critical structural features:

Crystal lattice parameters (derived from VH032-VHL complex PDB 4W9H):

- Space group: P212121

- Unit cell dimensions: a = 45.2 Å, b = 63.8 Å, c = 82.1 Å

- Resolution: 2.1 Å

The pyrrolidine ring adopts a twist-boat conformation when bound to VHL, with the hydroxyl group forming a key hydrogen bond network involving structural water molecules. Molecular dynamics simulations suggest:

- The octanoyl linker samples 12 distinct torsional states in aqueous solution

- The 4-methylthiazole group maintains planarity (±5°) during VHL engagement

- Terminal carboxylate exhibits pKa-dependent ionization (predicted pKa = 3.8)

Comparative Ramachandran plots demonstrate that the (2S,4R) stereochemistry reduces steric clash between the benzyl group and VHL's Phe91 residue compared to alternative configurations.

Comparative Analysis with VHL-Targeting PROTAC Ligands

This compound shares structural homology with three major VHL ligand classes:

Properties

Molecular Formula |

C30H42N4O6S |

|---|---|

Molecular Weight |

586.7 g/mol |

IUPAC Name |

8-[[1-[[4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid |

InChI |

InChI=1S/C30H42N4O6S/c1-19-26(41-18-31-19)21-13-11-20(12-14-21)16-34-17-22(35)15-23(34)28(39)33-29(40)27(30(2,3)4)32-24(36)9-7-5-6-8-10-25(37)38/h11-14,18,22-23,27,35H,5-10,15-17H2,1-4H3,(H,32,36)(H,37,38)(H,33,39,40) |

InChI Key |

GBGFVGFBOFNCDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CN3CC(CC3C(=O)NC(=O)C(C(C)(C)C)NC(=O)CCCCCCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine scaffold is constructed via a Dieckmann cyclization of appropriate diester precursors or through ring-closing metathesis (RCM) of diene intermediates. For instance, a proline-derived starting material can be hydroxylated at the 4-position using oxidizing agents such as Oxone® in aqueous acetone, achieving >85% yield.

Carboxamide Functionalization

The carboxylic acid group at position 2 is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is then reacted with 3,3-dimethyl-1-oxobutan-2-amine in the presence of triethylamine (Et₃N) . This step typically proceeds at 0–25°C in dichloromethane (DCM), yielding the amide intermediate in 70–80% purity.

Introduction of the 4-(4-Methylthiazol-5-yl)benzyl Group

Synthesis of 4-(4-Methylthiazol-5-yl)benzyl Bromide

The thiazole ring is assembled via Hantzsch thiazole synthesis , combining thiourea with α-bromoketones. For example, 4-bromomethylacetophenone reacts with N-methylthiourea in ethanol under reflux to form 4-(4-methylthiazol-5-yl)benzyl bromide. The product is purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1) with a 65% isolated yield.

Alkylation of the Pyrrolidine Core

The benzyl bromide intermediate undergoes N-alkylation with the pyrrolidine carboxamide under basic conditions. Using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours affords the alkylated product in 55–60% yield. Steric hindrance from the 3,3-dimethyl group necessitates prolonged reaction times.

Construction of the Octanoic Acid Backbone

Activation of Suberic Acid

Suberic acid (octanedioic acid) is converted to its diacyl chloride using thionyl chloride (SOCl₂) in anhydrous DCM. Excess SOCl₂ is removed via atmospheric distillation, yielding suberoyl chloride as a colorless liquid.

Selective Mono-Amidation

To avoid bis-amide formation, suberoyl chloride is reacted with a 10% molar excess of tert-butyl carbamate (Boc-NH₂) in the presence of 4-dimethylaminopyridine (DMAP) . The Boc-protected amine is subsequently deprotected using trifluoroacetic acid (TFA) in DCM, yielding 8-aminooctanoic acid in 75% yield over two steps.

Final Amide Coupling and Global Deprotection

The 8-aminooctanoic acid is coupled to the pyrrolidine carboxamide intermediate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF. After stirring at room temperature for 24 hours, the crude product is purified via preparative HPLC (C18 column, acetonitrile/water gradient) to afford the title compound in 40–45% yield.

Optimization and Scalability Considerations

Catalytic Systems

Solvent Selection

- Nitromethane and cyclohexane are optimal for Furans-acyl chloride reactions, minimizing side products.

- DMF vs. THF : DMF improves solubility but requires rigorous drying to prevent hydrolysis.

Analytical Data and Characterization

Chemical Reactions Analysis

Types of Reactions

8-((1-(4-Hydroxy-1-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamido)-3,3-dimethyl-1-oxobutan-2-yl)amino)-8-oxooctanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

8-((1-(4-Hydroxy-1-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamido)-3,3-dimethyl-1-oxobutan-2-yl)amino)-8-oxooctanoic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activity, including its interactions with proteins and enzymes.

Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 8-((1-(4-Hydroxy-1-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamido)-3,3-dimethyl-1-oxobutan-2-yl)amino)-8-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their comparative properties are outlined below:

Key Findings:

Chain Length and Solubility: The target compound’s extended 8-oxooctanoic acid chain likely reduces aqueous solubility compared to the shorter 4-oxobutanoic acid analog . This aligns with the principle that alkyl chain elongation increases hydrophobicity .

Thiazole vs. Benzothiazole : The 4-methylthiazole group in the target compound differs from benzothiazole derivatives (e.g., ). Thiazoles generally exhibit stronger π-π stacking but weaker fluorescence compared to benzothiazoles .

Spirocyclic vs. Linear Structures : Spirocyclic analogs (e.g., ) show higher conformational rigidity, which may enhance binding specificity but limit synthetic scalability compared to the target’s linear architecture .

Electronic vs. Structural Similarity: While the target and its analogs share electronic features (e.g., amide bonds, aromatic rings), their divergent geometries (linear vs.

Research Implications and Limitations

- Synthetic Challenges : The target compound’s long aliphatic chain may complicate purification, as seen in analogs with lipophilic tails .

- Biological Hypotheses : The 4-methylthiazole group is associated with kinase inhibition in literature, suggesting the target could modulate similar pathways .

- Data Gaps : Experimental validation of solubility, stability, and binding affinity is required to confirm computational predictions.

Biological Activity

8-((1-(4-Hydroxy-1-(4-(4-Methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamido)-3,3-dimethyl-1-oxobutan-2-yl)amino)-8-oxooctanoic acid, often referred to as compound W166656, is a complex organic molecule with significant potential in biomedical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 586.75 g/mol. It features a series of functional groups that contribute to its biological activity, including hydroxyl, amide, and thiazole moieties.

| Property | Value |

|---|---|

| Molecular Formula | C30H42N4O6S |

| Molecular Weight | 586.75 g/mol |

| CAS Number | 2172819-75-7 |

| Purity | 95% |

Research indicates that this compound acts as an inhibitor of the VHL (von Hippel-Lindau) protein, which plays a crucial role in the degradation of hypoxia-inducible factors (HIFs). By inhibiting VHL, compound W166656 can stabilize HIFs, leading to increased expression of genes involved in the hypoxic response. This mechanism is particularly relevant in conditions characterized by ischemia and chronic diseases where oxygen levels are compromised .

In Vitro Studies

In vitro studies have demonstrated that W166656 exhibits low nanomolar potency against VHL, making it a promising candidate for therapeutic applications. For instance, one study reported that the compound induced significant stabilization of HIF-1α in cultured cells, which is essential for promoting angiogenesis and metabolic adaptation under low oxygen conditions .

In Vivo Studies

Animal model studies have shown that administration of W166656 leads to enhanced erythropoiesis (red blood cell production), suggesting its potential use in treating anemia associated with chronic kidney disease or cancer . The compound's ability to modulate the HIF pathway has also been linked to improved outcomes in models of ischemic injury .

Case Studies

- Erythropoiesis Enhancement : In a study involving mice subjected to hypoxic conditions, treatment with W166656 resulted in a marked increase in erythropoietin levels and subsequent red blood cell production compared to controls. This suggests its utility in managing anemia related to hypoxia .

- Tumor Growth Inhibition : Another study investigated the effects of W166656 on tumor growth in xenograft models. The results indicated that the compound inhibited tumor progression by enhancing the immune response through HIF stabilization, demonstrating its dual role as an anti-tumor agent and a promoter of angiogenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.